molecular formula C21H14N2O4 B3718415 N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

Cat. No.: B3718415
M. Wt: 358.3 g/mol
InChI Key: CCUAYOMNCCJWJA-UHFFFAOYSA-N
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Description

NPPA is a potential template for drug design against chronic myelogenous leukemia (CML) . It has the molecular formula C16H13N5O2 .


Synthesis Analysis

The synthesis of NPPA involves starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone . The resulting compound was then reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .


Molecular Structure Analysis

X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of NPPA include nucleophilic substitution and reduction .


Physical and Chemical Properties Analysis

Quantitative electrostatic potential studies revealed the most positive value of the molecule on regions close to the N-H groups (34.8 kcal mol -1); nevertheless, steric impediments and the planarity of the molecule do not allow the formation of hydrogen bonds from this group .

Mechanism of Action

The molecule takes on a new extended conformation in the active pocket of the enzyme kinase (PDB ID 2hyy), interacting with protein residues that are fundamental in the inhibition process of CML .

Future Directions

NPPA shows great potential to be used as a template for new drugs against CML . A novel synthesis method has been developed for imatinib, a drug used to treat CML, and two of its intermediates .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-9-oxofluorene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c1-12-9-10-13(23(26)27)11-18(12)22-21(25)17-8-4-7-15-14-5-2-3-6-16(14)20(24)19(15)17/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAYOMNCCJWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
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N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
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N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
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N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
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N-(2-methyl-5-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

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